N-[(2R)-1-Hydroxypropan-2-yl]hexadecanamide
Overview
Description
N-[(2R)-1-Hydroxypropan-2-yl]hexadecanamide, also known as palmitoylethanolamide (PEA), is a fatty acid amide that has been found in peripheral tissues and is believed to act as a local autacoid. It has been shown to modulate mast cell activation and exhibit anti-inflammatory properties, which suggests its potential as a therapeutic agent in inflammatory diseases .
Synthesis Analysis
While the provided papers do not directly describe the synthesis of N-[(2R)-1-Hydroxypropan-2-yl]hexadecanamide, related compounds and their synthesis methods can offer insights. For instance, the synthesis of N-hydroxy-2-(naphthalene-2-ylsulfanyl)-acetamide involves the incorporation of a metal-chelating hydroxamate group, which is a potent inhibitor of aminopeptidase N . This suggests that the synthesis of N-[(2R)-1-Hydroxypropan-2-yl]hexadecanamide may also involve specific functional groups that contribute to its biological activity.
Molecular Structure Analysis
The molecular structure of related compounds, such as N-(3-hydroxypropyl)hexadecanamide, has been characterized as monoclinic with specific crystal packing features . These structural details are crucial as they can affect the compound's physical properties and interactions with biological targets.
Chemical Reactions Analysis
Chemical reactions involving N-[(2R)-1-Hydroxypropan-2-yl]hexadecanamide are not explicitly detailed in the provided papers. However, the chemoselective reactions of related compounds, such as N1-methyl-2-hydroxy-3-methylamino-3-phenylpropanamide, have been studied, leading to the synthesis of chiral hexahydro-4-pyrimidinones and oxazolidines . This indicates that the reactivity of N-[(2R)-1-Hydroxypropan-2-yl]hexadecanamide with various electrophiles could potentially be explored to synthesize novel derivatives with enhanced biological activities.
Physical and Chemical Properties Analysis
The phase transformation of solid normal hexadecanamide has been investigated, revealing a transformation from a crossed hydrocarbon chain configuration to a parallel-chain one . This transformation is significant as it can influence the compound's solubility, melting point, and other physical properties that are important for its biological function and formulation.
Scientific Research Applications
1. Oxidative DNA and RNA Damage
N-[(2R)-1-Hydroxypropan-2-yl]hexadecanamide has been studied in the context of oxidative DNA and RNA damage. In research conducted by Fiala et al. (1989), the related compound 2-nitropropane (2-NP) was found to cause significant increases in oxidative markers in DNA and RNA, suggesting a mechanism of hepatocarcinogenicity based on damage to nucleic acids (Fiala, Conaway, & Mathis, 1989).
2. Role in Ceramide Isolation
The compound has been associated with the isolation of ceramides. Suo and Yang (2014) isolated new compounds, including N-[(2S,3S,4R,10E)-1,3,4-trihydroxyicos-10-en-2-yl]docosanamide, from Helianthus annuus L., indicating its potential role in the discovery of new ceramides (Suo & Yang, 2014).
3. Cardioprotective Agents
Research by Cheng et al. (2006) into malonyl-coenzyme A decarboxylase inhibitors for treating ischemic heart diseases identified a compound structurally related to N-[(2R)-1-Hydroxypropan-2-yl]hexadecanamide, demonstrating its relevance in the development of cardioprotective drugs (Cheng et al., 2006).
4. Time-Resolved EPR Investigation
A study by Ohara et al. (1996) using time-resolved EPR techniques examined the quenching reaction of the 2-hydroxypropan-2-yl radical, a component related to N-[(2R)-1-Hydroxypropan-2-yl]hexadecanamide, providing insights into radical-based reactions in chemical processes (Ohara et al., 1996).
5. Structural and Electronic Properties
Chain et al. (2017) analyzed the structural, electronic, topological, and vibrational properties of derivatives of N-[(2R)-1-Hydroxypropan-2-yl]hexadecanamide, offering insights into its molecular characteristics and potential applications in various fields (Chain et al., 2017).
properties
IUPAC Name |
N-[(2R)-1-hydroxypropan-2-yl]hexadecanamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H39NO2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-19(22)20-18(2)17-21/h18,21H,3-17H2,1-2H3,(H,20,22)/t18-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYVPKPNOVYCJAP-GOSISDBHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)NC(C)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCC(=O)N[C@H](C)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H39NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40576577 | |
Record name | N-[(2R)-1-Hydroxypropan-2-yl]hexadecanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40576577 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
313.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(2R)-1-Hydroxypropan-2-yl]hexadecanamide | |
CAS RN |
142128-47-0 | |
Record name | N-[(2R)-1-Hydroxypropan-2-yl]hexadecanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40576577 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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